molecular formula C18H16N4O3S B2779851 N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-44-2

N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2779851
CAS RN: 851079-44-2
M. Wt: 368.41
InChI Key: KORLBJREFJEMTN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide, also known as MNA, is a compound that has been studied for its potential therapeutic applications. MNA is a small molecule that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Anticonvulsant Activity

  • Research has shown that derivatives of this compound, specifically omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, possess anticonvulsant activity against seizures induced by maximal electroshock (MES). The activity was found in compounds having different substituents on the N-phenyl ring, with one of the most active compounds being 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial and Antifungal Activity

  • Pyrazole-imidazole-triazole hybrids synthesized through click reactions demonstrated significant antimicrobial activity, with some compounds showing excellent potency against A. niger, even better than the reference drug Fluconazole. Molecular docking studies ascertained the binding conformation of the most active compounds (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
  • A series of novel imidazole derivatives, including 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives, were designed and synthesized, showing significant antifungal activity against Candida albicans and Candida krusei. The study also included molecular docking and ADME prediction to further understand the action mechanism (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).

Antioxidant Activity

  • Amidomethane sulfonyl-linked bis heterocycles were prepared and tested for antioxidant activity. One of the compounds exhibited superior antioxidant activity compared to the standard Ascorbic acid, demonstrating the potential therapeutic applications of these derivatives (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Glutaminase Inhibition for Cancer Treatment

properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-13-2-4-14(5-3-13)20-17(23)12-26-18-19-10-11-21(18)15-6-8-16(9-7-15)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORLBJREFJEMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

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